![molecular formula C27H27N3O4 B5462610 N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B5462610.png)
N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide, also known as NBQX, is a highly selective antagonist of the ionotropic glutamate receptor. It was first synthesized in the 1980s and has since been widely used in scientific research due to its ability to block the effects of glutamate on the nervous system.
Mechanism of Action
N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide acts as a competitive antagonist of the AMPA receptor, binding to the receptor and preventing the binding of glutamate. This leads to a reduction in the excitatory effects of glutamate on the nervous system.
Biochemical and Physiological Effects:
N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide has been shown to have a range of biochemical and physiological effects, including reducing the excitability of neurons in the hippocampus, decreasing the release of dopamine in the striatum, and reducing the severity of seizures in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide in lab experiments is its high selectivity for the AMPA receptor, which allows researchers to specifically target this receptor and study its effects on the nervous system. However, one limitation of N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide is that it does not block all subtypes of ionotropic glutamate receptors, which may limit its usefulness in certain experiments.
Future Directions
There are many potential future directions for research involving N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide, including studying its effects on different subtypes of ionotropic glutamate receptors, investigating its potential as a therapeutic agent for neurological disorders such as epilepsy and Alzheimer's disease, and exploring its role in synaptic plasticity and learning and memory.
Synthesis Methods
N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide can be synthesized using a variety of methods, but the most common involves the reaction of 4-tert-butylbenzaldehyde with benzylamine to form the imine intermediate. This intermediate is then reacted with 3-nitrophenylacetonitrile to form the final product.
Scientific Research Applications
N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide has been used extensively in scientific research to study the role of glutamate in the nervous system. It has been shown to be effective in blocking the effects of glutamate on the AMPA subtype of ionotropic glutamate receptors, which play a key role in synaptic plasticity and learning and memory.
properties
IUPAC Name |
N-[(Z)-3-(benzylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4/c1-27(2,3)22-14-12-21(13-15-22)25(31)29-24(17-20-10-7-11-23(16-20)30(33)34)26(32)28-18-19-8-5-4-6-9-19/h4-17H,18H2,1-3H3,(H,28,32)(H,29,31)/b24-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLSYRLIMYCNNX-ULJHMMPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.